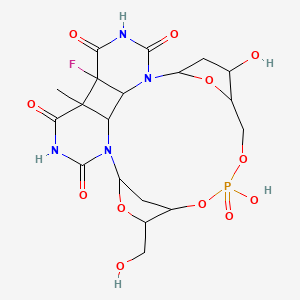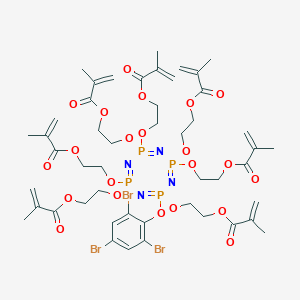
PHENYL (C6H5) NARROW-PORE MEDIA-REVERSE PHASE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENYL (C6H5) NARROW-PORE MEDIA-REVERSE PHASE is a specialized chemical compound used primarily in chromatography. It is characterized by its phenyl group (C6H5) attached to a narrow-pore media, which is utilized in reverse-phase chromatography. This compound is known for its ability to separate and analyze complex mixtures based on their hydrophobic interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL (C6H5) NARROW-PORE MEDIA-REVERSE PHASE typically involves the attachment of phenyl groups to a silica-based narrow-pore media. The process begins with the functionalization of the silica surface, followed by the introduction of phenyl groups through a silanization reaction. This reaction is usually carried out under anhydrous conditions using reagents such as phenyltrichlorosilane or phenyltrimethoxysilane.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale silanization processes. The silica media is first activated by treatment with a strong acid or base to create reactive hydroxyl groups on the surface. The activated silica is then reacted with phenyl-containing silanes in the presence of a catalyst, typically under controlled temperature and pressure conditions to ensure uniform coating and high yield.
Chemical Reactions Analysis
Types of Reactions
PHENYL (C6H5) NARROW-PORE MEDIA-REVERSE PHASE primarily undergoes surface modification reactions. These include:
Oxidation: The phenyl groups can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the surface properties.
Substitution: Substitution reactions can replace the phenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various organosilanes or organohalides under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
PHENYL (C6H5) NARROW-PORE MEDIA-REVERSE PHASE is widely used in scientific research due to its unique properties:
Chemistry: It is used in chromatographic techniques to separate and analyze complex mixtures, including organic compounds, peptides, and proteins.
Biology: In biological research, it is employed to purify biomolecules and study protein-ligand interactions.
Medicine: It is used in the pharmaceutical industry for drug development and quality control.
Industry: It finds applications in the analysis of environmental samples, food products, and industrial chemicals.
Mechanism of Action
The mechanism by which PHENYL (C6H5) NARROW-PORE MEDIA-REVERSE PHASE exerts its effects is based on hydrophobic interactions. The phenyl groups on the surface of the media interact with hydrophobic regions of the analytes, allowing for their separation based on differences in hydrophobicity. This interaction is influenced by factors such as the solvent composition, temperature, and flow rate.
Comparison with Similar Compounds
Similar Compounds
- BAKERBOND ™ PHENYL (C6H5-C2H4-)
- BAKERBOND ™ OCTYL (C8)
- BAKERBOND ™ CYANO (CN)
- BAKERBOND ™ DIOL (COHCOH)
Uniqueness
PHENYL (C6H5) NARROW-PORE MEDIA-REVERSE PHASE is unique due to its specific pore size and the nature of the phenyl group attachment. This provides distinct selectivity and efficiency in separating hydrophobic compounds compared to other reverse-phase media, which may have different functional groups or pore sizes.
Properties
CAS No. |
126849-96-5 |
|---|---|
Molecular Formula |
C21H30O11 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




